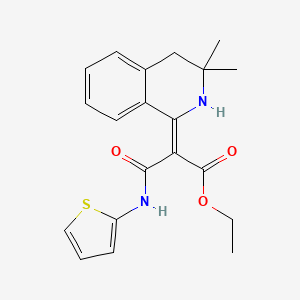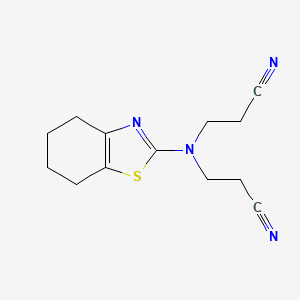![molecular formula C16H21NO B5233837 N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5233837.png)
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide, also known as DMHP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of bicyclic amides and has a unique chemical structure that makes it an interesting candidate for various research studies.
Mecanismo De Acción
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's mechanism of action involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. This binding results in the modulation of various cellular processes, such as calcium signaling and protein folding. N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide has been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's biochemical and physiological effects are still being studied, but it has been found to have various effects on the central nervous system. It has been found to increase the release of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its potential therapeutic effects. N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide has also been found to have analgesic effects, which may be related to its ability to modulate the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide in lab experiments include its potency and selectivity for the sigma-1 receptor, which makes it an interesting candidate for studying various neurological disorders. N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's unique chemical structure also makes it an interesting compound for studying the structure-activity relationships of sigma-1 receptor agonists. However, the limitations of using N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide include its potential toxicity and the lack of knowledge about its long-term effects.
Direcciones Futuras
There are various future directions for research on N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide, including its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's ability to modulate the sigma-1 receptor also makes it an interesting candidate for studying various cellular processes, such as calcium signaling and protein folding. Further research is needed to fully understand the biochemical and physiological effects of N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide involves the reaction between 3,4-dimethylphenylacetic acid and cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then converted into N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide through a series of chemical reactions, including the addition of an amine group and the formation of a cyclic structure. The final product is purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide has shown potential applications in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a potent and selective agonist for the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes, including neurotransmitter release, ion channel regulation, and cell survival. N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide's ability to modulate the sigma-1 receptor has made it an interesting candidate for studying various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-10-7-8-12(9-11(10)2)17-16(18)15-13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNRRQLMVZNGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)

![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)
![methyl (2-chloro-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5233774.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)
![4-(2-chlorophenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5233778.png)
![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)
![ethyl 5-(3,4-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5233797.png)
![N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)
![4-bromo-2-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B5233816.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5233823.png)
![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)